2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the amination of 5-aminotetrazole.
Formation of the Schiff Base: The Schiff base is formed by the condensation reaction between 6-methylpyridine-2-carbaldehyde and an amine.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the Schiff base under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and pyridine moieties.
Reduction: Reduction reactions can occur at the Schiff base linkage, converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amine and pyridine moieties.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of high-energy materials and explosives due to the presence of the tetrazole ring.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the synthesis of advanced materials with specific properties such as thermal stability and high energy density.
Mechanism of Action
The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with biological targets in a similar manner. The Schiff base linkage can also participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-aminotetrazol-5-one: Another nitrogen-rich compound with high thermal stability and energetic properties.
2,5-diaminotetrazole:
Schiff Bases: Various Schiff bases with different aldehyde and amine components.
Uniqueness
2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide is unique due to the combination of the tetrazole ring and the Schiff base linkage, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a compound of significant interest.
Properties
Molecular Formula |
C10H12N8O |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H12N8O/c1-7-3-2-4-8(13-7)5-12-14-9(19)6-18-10(11)15-16-17-18/h2-5H,6H2,1H3,(H,14,19)(H2,11,15,17)/b12-5+ |
InChI Key |
PPWVCBCEIRQNFW-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC(=O)CN2C(=NN=N2)N |
solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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